molecular formula C17H25Cl2N3O B2613130 Spiro-[N-methylpiperidine-4',1-(1,2,3,4-tetrahydro-6-methoxy-beta-carboline)] dihydrochloride CAS No. 5997-39-7

Spiro-[N-methylpiperidine-4',1-(1,2,3,4-tetrahydro-6-methoxy-beta-carboline)] dihydrochloride

Cat. No. B2613130
CAS RN: 5997-39-7
M. Wt: 358.31
InChI Key: SWTXXDUHPVGXLU-UHFFFAOYSA-N
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Description

Spiro-[N-methylpiperidine-4',1-(1,2,3,4-tetrahydro-6-methoxy-beta-carboline)] dihydrochloride is a useful research compound. Its molecular formula is C17H25Cl2N3O and its molecular weight is 358.31. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activities

Spiro derivatives of 1,2,3,4-tetrahydro-beta-carboline, including Spiro-[N-methylpiperidine-4',1-(1,2,3,4-tetrahydro-6-methoxy-beta-carboline)] dihydrochloride, have been synthesized and explored for various biological activities. These compounds have been found to exhibit a range of pharmacological effects, including anxiolytic, anticonvulsant, and serotonin receptor affinity.

  • Anxiolytic Activity : A study conducted by Bartyzel et al. (1989) synthesized a series of aminoalkylderivatives of 1,2,3,4-tetrahydro-beta-carboline-1-spiro-4'-N'-benzylpiperidine. Among these, compound 5d demonstrated anxiolytic activity in both the four-plate test in mice and the conflict test in rats, without showing anticonvulsant or neurotoxic action, resembling the activity of buspirone (Bartyzel, Misztal, Tatarczyńska, & Chojnacka-wójcik, 1989).

  • Anticonvulsant Activity : The synthesis and anticonvulsant activity of dihydrochlorides of indoline-3′spiro-1-(1,2,3,4-tetrahydro-β-carboline derivatives were investigated by Pogosyan, Grigoryan, and Paronikyan (2007). Their research focused on the structural activity relationship, revealing the potential of these compounds in managing convulsive disorders (Pogosyan, Grigoryan, & Paronikyan, 2007).

  • Serotonin Receptor Affinity : In a study by Mokrosz et al. (1995), Spiro[piperidine-4′,1-(1,2,3,4-tetrahydro-β-carboline)] and its derivatives were examined as ligands for serotonin 5-HT1A receptors. This study proposed an extended three-point topographic model of 5-HT1A receptors based on the affinity of compounds 12 and 14, offering insights into the structural requirements for receptor binding (Mokrosz, Duszyńska, Bojarski, & Mokrosz, 1995).

Chemical Synthesis and Structural Analysis

The chemical synthesis of spiro compounds, including Spiro-[N-methylpiperidine-4',1-(1,2,3,4-tetrahydro-6-methoxy-beta-carboline)] dihydrochloride, often involves complex reactions and provides valuable insights into their structural properties and potential applications in medicinal chemistry.

  • Synthetic Methodologies : Misztal et al. (1993) described the classical Pictet-Spengler reaction of tryptamine with isomeric N-benzylpiperidones, leading to the synthesis of spiro derivatives of 1,2,3,4-tetrahydro-β-carboline. This approach underscores the versatility of spiro compounds in chemical synthesis and their potential as scaffolds for developing new pharmacologically active molecules (Misztal, Paluchowska, Mokrosz, Bartyzel, & Mokrosz, 1993).

properties

IUPAC Name

6-methoxy-1'-methylspiro[2,3,4,9-tetrahydropyrido[3,4-b]indole-1,4'-piperidine];dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O.2ClH/c1-20-9-6-17(7-10-20)16-13(5-8-18-17)14-11-12(21-2)3-4-15(14)19-16;;/h3-4,11,18-19H,5-10H2,1-2H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWTXXDUHPVGXLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2(CC1)C3=C(CCN2)C4=C(N3)C=CC(=C4)OC.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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